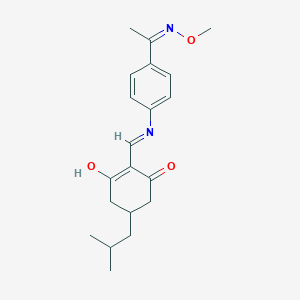

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione

Description

2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione is a structurally complex cyclohexane-1,3-dione derivative. Its core consists of a cyclohexane ring with ketone groups at positions 1 and 3. The molecule features two critical substituents:

- Position 5: A 2-methylpropyl (isobutyl) group, contributing hydrophobicity and steric bulk.

- Position 2: A ((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene group, incorporating a phenyl ring modified with a vinyl substituent containing nitrogen (aza), methoxy, and methyl functionalities.

Properties

IUPAC Name |

3-hydroxy-2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]-5-(2-methylpropyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-13(2)9-15-10-19(23)18(20(24)11-15)12-21-17-7-5-16(6-8-17)14(3)22-25-4/h5-8,12-13,15,23H,9-11H2,1-4H3/b21-12?,22-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEZKFUDWXIRLN-PTQXRHEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)C(=NOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)/C(=N\OC)/C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione” typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the methylene bridge, and the attachment of the aza-methoxy-methylvinyl group. Common reagents and catalysts used in these reactions may include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

“2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. Reaction conditions may vary, including temperature, pressure, and pH, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “2-(((4-(2-Aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

Pathways Involved: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Cyclohexane-1,3-dione Derivatives

Key Observations :

- The isobutyl group at position 5 is shared with ’s compound, suggesting shared hydrophobic characteristics, unlike the phenyl () or chlorophenyl () groups.

Physicochemical and Functional Properties

Table 2: Comparative Properties

Analysis :

- The target compound’s higher molecular weight compared to ’s analog may reduce diffusion rates in biological systems but improve thermal stability in dye applications ().

- The methoxy and aza groups could enhance binding to metalloenzymes or nucleic acids, similar to pyridyl derivatives ().

Research and Industrial Relevance

- Biochemical Research : Acetylphenyl derivatives () are commercialized as research reagents, implying the target compound could serve similar roles with modified specificity.

- Dye Chemistry: The methoxy and aza groups may improve lightfastness in disperse dyes, as demonstrated in ’s cyclohexanone-based dyes.

Biological Activity

The compound 2-(((4-(2-aza-2-methoxy-1-methylvinyl)phenyl)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione (CAS No. 1024844-19-6) is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

The compound features a cyclohexanedione structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The presence of the azomethine group and the methoxy substituent may enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

| 47f | T47D | 27.3 |

These findings suggest that modifications to the structure can lead to enhanced activity against specific cancer types, indicating a promising area for further research .

Antioxidant Properties

Some studies have highlighted the antioxidant capabilities of similar compounds, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage that can lead to cancer progression and other diseases.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of metabolic enzymes, including acetylcholinesterase (AChE). Compounds with similar structures have been reported to inhibit AChE effectively, which is relevant for treating neurological disorders .

Case Studies

- Cytotoxicity Testing : A series of derivatives were synthesized and screened for their cytotoxic activity against human malignant cell lines. Notably, compound 69c showed potent activity against MCF-7 cells compared to other tested derivatives.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that compounds related to this structure could induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?

The compound features a cyclohexane-1,3-dione core substituted with a 2-methylpropyl group at position 5 and a complex enamine-vinyl moiety at position 2. The enamine group (N-methylene linkage) and the aza-methoxyvinyl substituent introduce electron-rich regions, enhancing electrophilic reactivity. The cyclohexane dione core contributes to keto-enol tautomerism, which can influence hydrogen bonding and metal coordination. Similar structures (e.g., ’s cyclohexane dione derivatives) utilize such functional groups for condensation reactions and biological activity .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the cyclohexane-1,3-dione core with a 2-methylpropyl substituent via alkylation or Friedel-Crafts acylation.

- Step 2 : Condensation of the dione with a 4-aminophenyl derivative under acidic or catalytic conditions to form the enamine linkage.

- Step 3 : Introduction of the 2-aza-2-methoxy-1-methylvinyl group via Heck coupling or Wittig reactions, optimized for stereochemical control (analogous to ’s synthesis methods) . Purification often employs column chromatography or recrystallization .

Q. What biological activities have been reported for structurally related compounds?

Analogous cyclohexane dione derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, highlights compounds with phenylpyrimidinyl groups showing anticancer properties via kinase inhibition. The enamine and vinyl groups in this compound may similarly interact with biological targets like DNA topoisomerases or redox enzymes .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Resolves tautomeric forms and confirms substituent positions (e.g., enamine proton shifts at δ 8–9 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% required for biological assays).

- X-ray Crystallography : Resolves stereochemistry (if crystals are obtainable) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. The enamine group is sensitive to hydrolysis, while the vinyl moiety may oxidize; periodic stability testing via TGA/DSC is recommended (as in ’s protocols) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?

- Catalyst Screening : Test Pd(II) or Cu(I) catalysts for coupling steps (e.g., ’s use of transition metals).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance enamine formation; chiral auxiliaries improve stereocontrol.

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. What mechanistic insights exist for its potential biological activity?

Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets (e.g., kinases) or DNA intercalation. Validate via:

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., COX-2 or HDACs).

- Cellular Studies : Apoptosis assays (Annexin V/PI staining) and ROS detection to probe anticancer mechanisms .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Modify substituents (e.g., replace 2-methylpropyl with tert-butyl) and compare bioactivity.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends.

- Metabolic Profiling : Identify active metabolites via LC-MS/MS (as in ’s protocols) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, serum concentration).

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models.

- Orthogonal Assays : Confirm results with alternate methods (e.g., SPR binding vs. cellular uptake) .

Q. What strategies identify degradation products under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- LC-HRMS : Detect degradation products; use isotopic labeling to trace pathways.

- Computational Prediction : Software like Zeneth® simulates degradation routes based on functional group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.